

# 8-Iodooctan-1-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: 8-Iodooctan-1-amine

Cat. No.: B15620766

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## In-Depth Technical Guide: 8-Iodooctan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Iodooctan-1-amine**, a bifunctional organic compound with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from analogous compounds and established chemical principles to offer valuable insights for research and development.

## Core Compound Data

While a specific CAS number for **8-Iodooctan-1-amine** is not readily found in chemical databases, its key molecular properties can be calculated. For comparative purposes, data for its chloro and bromo analogues are presented below.

Property	8-Iodooctan-1-amine	8-Bromooctan-1-amine	8-Chlorooctan-1-amine
CAS Number	Not available	98007-71-7[1]	10573-33-8[2]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> IN	C <sub>8</sub> H <sub>18</sub> BrN[1]	C <sub>8</sub> H <sub>18</sub> ClN[2]
Molecular Weight	255.14 g/mol	208.14 g/mol [1]	163.69 g/mol [2]
IUPAC Name	8-iodooctan-1-amine	8-bromooctan-1-amine[1]	8-chlorooctan-1-amine[2]

## Synthesis and Experimental Protocols

A plausible synthetic route to **8-iodooctan-1-amine** can be extrapolated from general methods for the synthesis of haloamines. One common approach involves the conversion of a corresponding amino alcohol.

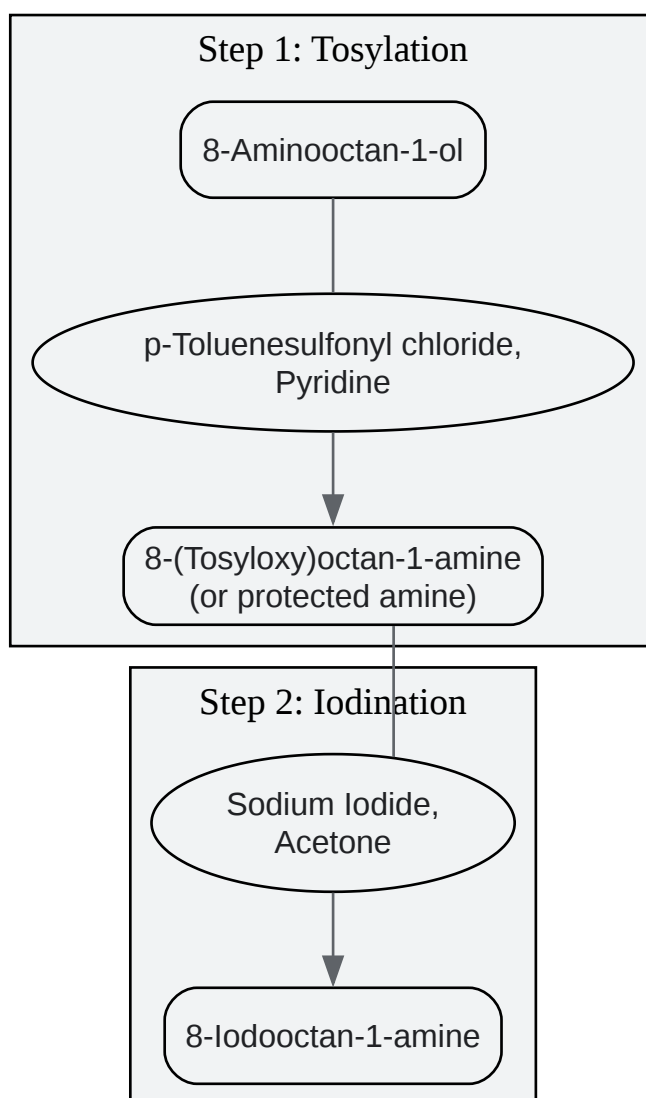
### Proposed Synthesis of 8-Iodooctan-1-amine

A potential two-step synthesis starting from 8-aminooctan-1-ol is outlined below. This method is based on the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with iodide.

**Step 1: Tosylation of 8-aminooctan-1-ol** The hydroxyl group of 8-aminooctan-1-ol is first converted to a tosylate to make it a better leaving group. This is typically achieved by reacting the amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The amine group may require protection prior to this step.

**Step 2: Iodination** The resulting tosylated intermediate is then reacted with a source of iodide, such as sodium iodide (NaI) in a polar aprotic solvent like acetone. This proceeds via an SN2 reaction to yield **8-iodooctan-1-amine**.

Below is a workflow diagram illustrating this proposed synthetic pathway.



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Caption: Proposed two-step synthesis of **8-Iodoctan-1-amine**.

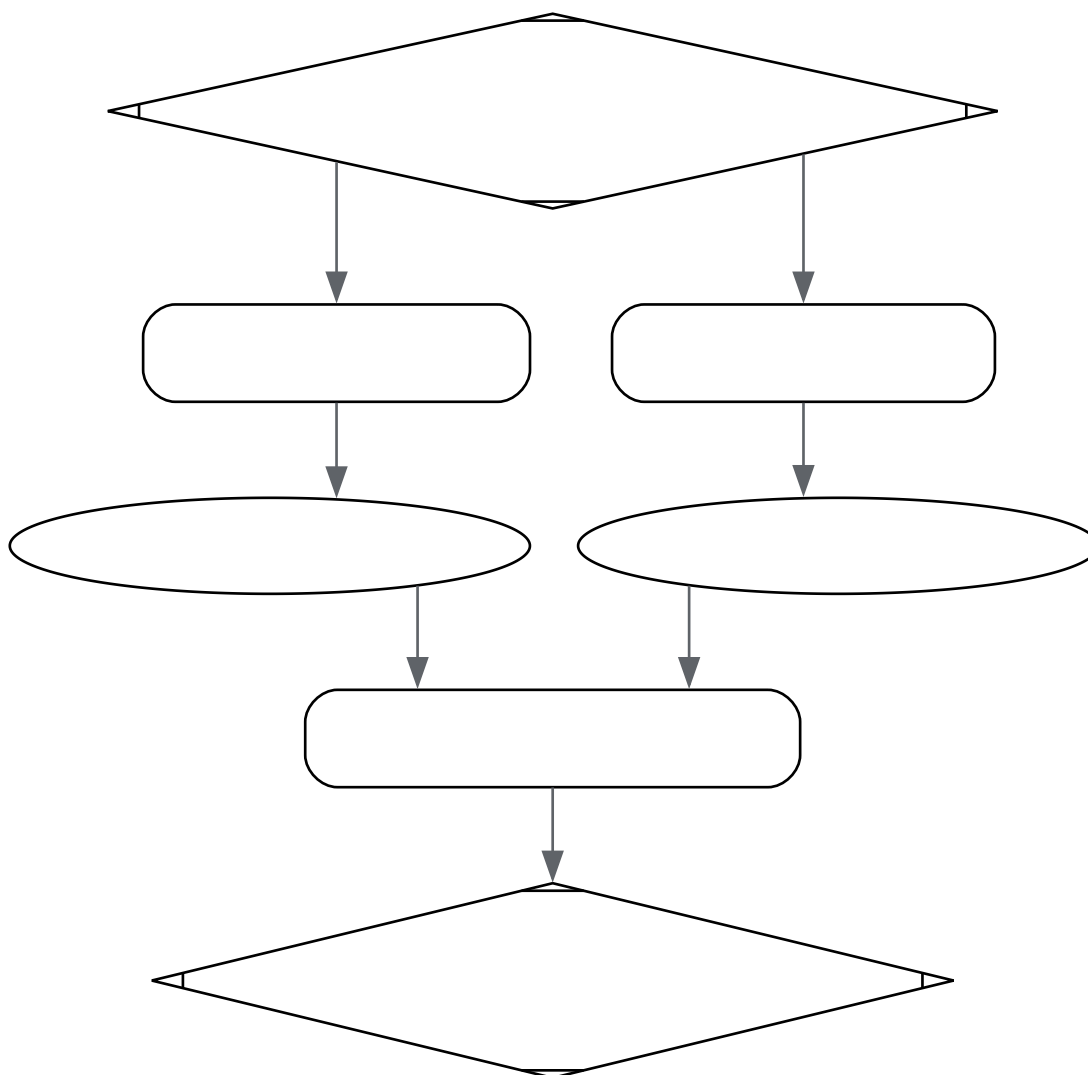
## Potential Applications in Drug Development

Long-chain bifunctional molecules like **8-Iodoctan-1-amine** are valuable building blocks in medicinal chemistry. The primary amine can be used for amide bond formation, while the iodo group can participate in various cross-coupling reactions.

## Role as a Linker and Scaffold

The dual functionality of **8-Iodooctan-1-amine** makes it a candidate for use as a linker in the development of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The amine can be coupled to a targeting moiety, and the alkyl iodide can be used to attach a payload or another functional group.

The logical workflow for utilizing such a compound in a drug discovery program is depicted below.



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Caption: Logical workflow for drug discovery using a bifunctional scaffold.

## Signaling Pathways and Mechanism of Action

As **8-Iodooctan-1-amine** is a building block rather than a therapeutic agent itself, it does not have a direct signaling pathway. However, its utility lies in its ability to be incorporated into molecules that can modulate specific pathways. For instance, if used as a linker in a PROTAC, it would facilitate the ubiquitination and subsequent degradation of a target protein, thereby impacting the signaling pathway in which that protein is involved.

## Conclusion

While specific experimental data for **8-Iodooctan-1-amine** is scarce, its chemical structure suggests significant potential as a versatile tool for researchers in organic synthesis and drug discovery. The information provided in this guide, based on analogous compounds and established chemical principles, offers a foundation for its synthesis and application in the development of novel chemical entities. Further research is warranted to fully characterize its properties and explore its utility.

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## References

- 1. 8-Bromooctan-1-amine | C<sub>8</sub>H<sub>18</sub>BrN | CID 20206917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorooctan-1-amine | C<sub>8</sub>H<sub>18</sub>ClN | CID 19782035 - PubChem [pubchem.ncbi.nlm.nih.gov]
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